molecular formula C7H4BrF2I B2961164 3-Bromo-5-iodobenzal fluoride CAS No. 1261476-63-4

3-Bromo-5-iodobenzal fluoride

Cat. No.: B2961164
CAS No.: 1261476-63-4
M. Wt: 332.914
InChI Key: MHPWPQZTEFJFSL-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzal fluoride (C₇H₃BrIF) is a halogenated aromatic compound featuring both bromine and iodine substituents on a benzal fluoride backbone. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings for constructing biaryl frameworks . Its dual halogenation pattern allows sequential functionalization, leveraging the differing reactivities of bromine and iodine. Applications span pharmaceuticals, agrochemicals, and materials science, where precise control over molecular architecture is critical.

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPWPQZTEFJFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodobenzal fluoride typically involves the halogenation of benzal fluoride. One common method is the electrophilic aromatic substitution reaction, where benzal fluoride is treated with bromine and iodine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform, and the process is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodobenzal fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzal fluorides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-iodobenzal fluoride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated organic compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodobenzal fluoride involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

3,5-Dibromobenzal Fluoride (C₇H₃Br₂F)

  • Reactivity : Bromine’s moderate electronegativity results in slower oxidative addition in cross-couplings compared to iodine. Suzuki-Miyaura reactions with this compound require higher temperatures (80–100°C) and longer reaction times .
  • Stability : Less prone to hydrolysis than iodinated analogs due to bromine’s lower leaving-group ability.

3-Bromo-5-chlorobenzal Fluoride (C₇H₃BrClF)

  • Reactivity : Chlorine’s weaker C–X bond (vs. Br or I) limits utility in sequential couplings. Predominantly used in single-step functionalizations.
  • Cost: More economical due to chlorine’s abundance but less versatile in multi-step syntheses.

3,5-Diiodobenzal Fluoride (C₇H₃I₂F)

  • Reactivity : Exhibits rapid oxidative addition in cross-couplings but suffers from steric hindrance due to iodine’s larger atomic radius, reducing yields in bulky substrates .
  • Solubility : Lower solubility in polar aprotic solvents (e.g., DMF) compared to mixed halogen analogs.

Key Data Table

Property This compound 3,5-Dibromobenzal Fluoride 3-Bromo-5-chlorobenzal Fluoride 3,5-Diiodobenzal Fluoride
Molecular Weight (g/mol) 299.91 259.89 215.45 391.90
Halogen Reactivity Order I > Br Br > Br Cl > Br I > I
Suzuki Coupling Rate* Fast (Iodo site first) Moderate Slow Very Fast
Thermal Stability (°C) 180–200 200–220 220–240 160–180
Solubility in THF High Moderate Low Moderate

*Reaction rates based on Pd-catalyzed couplings at 60°C .

Biological Activity

3-Bromo-5-iodobenzal fluoride is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, synthesis methods, and its biological implications, particularly in relation to its use in drug development and therapeutic applications.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C₇H₄BrFIO
  • Molecular Weight : 295.9 g/mol
  • CAS Number : [insert CAS number if available]

The presence of bromine and iodine atoms in its structure contributes to its reactivity, particularly in nucleophilic substitution reactions. The fluoride substituent enhances the compound's binding affinity, making it a valuable scaffold for the synthesis of active pharmaceutical ingredients (APIs).

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Aromatic Substitution : This method involves the reaction of a suitable precursor with a fluoride source, facilitating the introduction of the fluoride group onto the aromatic ring.
  • Metal-Catalyzed Cross-Coupling Reactions : Utilizing palladium or other transition metals, this approach enables the formation of carbon-fluorine bonds, which are crucial for enhancing biological activity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives synthesized from 3-bromo-5-fluorophenol have shown inhibitory effects on human promyelocytic leukemia (HL-60) cell lines with an IC50 value of approximately 4.07 µM . This suggests that this compound may possess similar or enhanced anticancer activity due to its halogenated structure.

Neurodevelopmental Impact

Fluoride exposure has been linked to neurodevelopmental issues, particularly in children. A comprehensive review indicated that higher levels of fluoride exposure correlate with lower IQ scores . While this study primarily focuses on general fluoride exposure, it highlights the importance of understanding the neurotoxic potential of halogenated compounds like this compound.

Case Study 1: Anticancer Efficacy

A study conducted on a series of halogenated benzaldehyde derivatives demonstrated that compounds with bromine and iodine substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further drug development targeting specific cancer types.

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
3-Bromo-5-fluorophenol4.07 ± 0.10HL-60

Case Study 2: Neurodevelopmental Assessment

A meta-analysis reviewing fluoride exposure across multiple studies found a consistent association between high fluoride levels and cognitive deficits in children. Although not directly linked to this compound, this finding underscores the need for caution when developing fluorinated compounds for therapeutic use .

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